molecular formula C16H13N3O4 B3406946 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate CAS No. 451513-76-1

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate

Cat. No. B3406946
CAS RN: 451513-76-1
M. Wt: 311.29 g/mol
InChI Key: IKQKBJKOGHDVGX-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate has shown potential applications in various fields of scientific research. It has been used as a reagent in the synthesis of novel compounds with potential biological activity. It has also been used as a fluorescent probe to study the binding interactions of small molecules with proteins.

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter. Inhibition of these enzymes increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It binds to the active site of these enzymes, preventing them from hydrolyzing acetylcholine. Notably, the compound exhibits a mixed-type inhibition mode, indicating that it can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Biochemical Pathways

By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. The increased acetylcholine levels enhance cholinergic transmission, which can have various downstream effects depending on the specific neural circuits involved. This mechanism is often targeted in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Result of Action

The inhibition of AChE and BuChE leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This can help alleviate symptoms of diseases characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Advantages and Limitations for Lab Experiments

The advantages of using (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate in lab experiments include its high purity, good yields, and potential applications in various fields of scientific research. However, its limitations include the lack of understanding of its mechanism of action and potential toxicity.

Future Directions

There are many future directions for the research on (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate. Some of these directions include:
1. Further studies on its mechanism of action to better understand its potential applications in various fields of scientific research.
2. Development of novel compounds based on this compound with potential biological activity.
3. Studies on its potential toxicity and safety for use in various applications.
4. Investigation of its potential applications in the field of drug discovery and development.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method is well-established, and it has been shown to have various biochemical and physiological effects. While there are still many unanswered questions regarding its mechanism of action and potential toxicity, there are many future directions for research on this compound.

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-15(10-22-12-6-2-1-3-7-12)23-11-19-16(21)13-8-4-5-9-14(13)17-18-19/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQKBJKOGHDVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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